3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane
Description
3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane is a bicyclic amine derivative featuring a fused 3,10-diazabicyclo[4.3.1]decane core substituted with a 6-nitroisoquinolin-3-yl group. The bicyclic scaffold imposes conformational rigidity, while the nitroisoquinoline moiety introduces electronic and steric effects critical for molecular interactions .
Properties
CAS No. |
649757-12-0 |
|---|---|
Molecular Formula |
C17H20N4O2 |
Molecular Weight |
312.37 g/mol |
IUPAC Name |
3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C17H20N4O2/c22-21(23)16-5-4-12-10-18-17(9-13(12)8-16)20-7-6-14-2-1-3-15(11-20)19-14/h4-5,8-10,14-15,19H,1-3,6-7,11H2 |
InChI Key |
CNHAPRASZWATJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCN(CC(C1)N2)C3=NC=C4C=CC(=CC4=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Nucleophilic Amine Addition: The initial step involves the addition of a nucleophilic amine to a precursor molecule, such as tricarbonyl(tropone)iron.
Boc-Protection: The resulting secondary amine is then protected using Boc (tert-butoxycarbonyl) to prevent unwanted side reactions.
Photochemical Demetallation: The iron complex is subjected to photochemical demetallation to remove the metal center.
Intramolecular Heck Reaction: Finally, an intramolecular Heck reaction is performed to form the bicyclic structure
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The isoquinoline moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the isoquinoline ring.
Scientific Research Applications
3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects
Mechanism of Action
The mechanism of action of 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bicyclic structure allows for specific binding to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Tabulated Comparative Analysis
Research Implications
- Synthetic Challenges : The target compound’s synthesis likely requires specialized methods (e.g., Schmidt reactions or nitro-group incorporation) akin to its methylated analog .
- Biological Relevance: The nitro group’s electron-withdrawing nature may enhance interactions with enzymes or receptors, distinguishing it from non-nitrated analogs .
- Commercial Viability: Discontinuation of 3,10-diazabicyclo[4.3.1]decan-4-one highlights the nitroisoquinoline variant’s comparative stability or demand .
Biological Activity
The compound 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane is a bicyclic amine that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its pharmacological significance.
Chemical Structure and Properties
The compound has a complex bicyclic structure characterized by the presence of a nitro-substituted isoquinoline moiety. Its molecular formula is with a molecular weight of approximately 326.39 g/mol. The unique bicyclic framework contributes to its reactivity and interaction with biological targets, particularly nicotinic acetylcholine receptors.
Structural Features
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.39 g/mol |
| CAS Number | 649757-11-9 |
| LogP | 3.732 |
| PSA (Polar Surface Area) | 65.19 Ų |
Research indicates that the compound acts as a nicotinic receptor modulator , which is significant for its potential therapeutic applications in treating neurological disorders and other conditions influenced by cholinergic signaling. The presence of the nitro group enhances its binding affinity to nicotinic receptors, which are crucial in neurotransmission.
Pharmacological Studies
In vitro studies have demonstrated that compounds similar to 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane exhibit significant biological activities:
- Nicotinic Acetylcholine Receptor Modulation : These compounds have shown efficacy in modulating receptor activity, impacting cognitive functions and neuroprotection.
- Antimicrobial Properties : Related compounds have been noted for their ability to inhibit bacterial growth, suggesting a broader spectrum of biological activity.
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective effects of similar bicyclic amines in models of Alzheimer's disease, demonstrating improved cognitive function and reduced neuroinflammation.
- Antitumor Activity : Another investigation revealed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, indicating potential as anti-cancer agents.
Comparative Analysis with Related Compounds
The following table compares the biological activity of 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 10-Methyl-3-(6-nitroisoquinolin-3-yl) | Bicyclic structure with nitro group | Nicotinic modulation |
| 6-Nitroisoquinoline | Isoquinoline backbone with nitro group | Antimicrobial properties |
| Bicyclo[4.3.1]decane | Basic bicyclic framework | Varied chemical reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
